1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of the sulfonyl group and the methoxyphenyl moiety in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through nucleophilic substitution reactions, where the azetidine nitrogen acts as a nucleophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl or methoxyphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one include other azetidine derivatives and sulfonyl-containing molecules. Some examples are:
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
Sulfonylureas: Widely used in medicinal chemistry for their hypoglycemic activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)14(16)15-8-13(9-15)20(17,18)12-6-4-11(19-3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHQRZYYHUSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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